![molecular formula C16H15BrN2O2 B1663370 2-bromo-N-[3-(propanoylamino)phenyl]benzamide CAS No. 423740-83-4](/img/structure/B1663370.png)
2-bromo-N-[3-(propanoylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[3-(propanoylamino)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied extensively for its potential therapeutic applications in the field of medicinal chemistry.
Scientific Research Applications
Antifungal Activity
A study investigated novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide for their antifungal properties. These compounds exhibited promising activity against phyto-pathogenic fungi, Fusarium oxysporum, and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae. The strongest inhibition was observed with N-(2-bromo-phenyl)-2-hydroxy-benzamide and its specific derivatives, indicating their potential as antifungal agents (Ienascu et al., 2018).
Antimicrobial Activity
In another study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were synthesized and tested for antimicrobial activity against several bacterial and fungal strains. The results indicated that these derivatives were more active against the tested microbes, demonstrating their potential in antimicrobial applications (Ienascu et al., 2019).
Molecular Structure Analysis
Research involving X-ray structure characterization and DFT calculations on antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has provided insights into their intermolecular interactions. Such studies are crucial for understanding the behavior of these compounds at the molecular level, which can be vital for their application in various fields, including drug design (Saeed et al., 2020).
Synthesis and Characterization
A study focused on the synthesis and characterization of certain benzamide derivatives, including 3-bromo-N-(2-(trifluoromethyl)phenyl)benzamide. This research contributes to the broader understanding of the synthesis processes and properties of benzamide derivatives, aiding in their application in various scientific research areas (Suchetan et al., 2016).
Cancer Research
In cancer research, derivatives of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, including 3-bromo analogs, have shown promising results as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This highlights their potential use in the development of new cancer therapies (Xu et al., 2006).
properties
CAS RN |
423740-83-4 |
|---|---|
Product Name |
2-bromo-N-[3-(propanoylamino)phenyl]benzamide |
Molecular Formula |
C16H15BrN2O2 |
Molecular Weight |
347.21 g/mol |
IUPAC Name |
2-bromo-N-[3-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-2-15(20)18-11-6-5-7-12(10-11)19-16(21)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
MRHAVVLJBCSEMH-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
synonyms |
2-Bromo-N-[3-[(1-oxopropyl)amino]phenyl]-benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



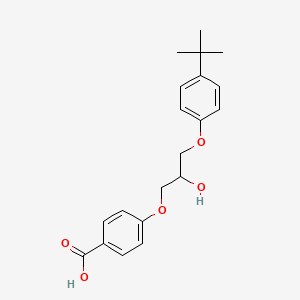
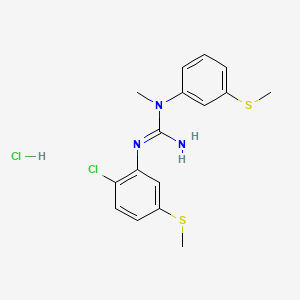
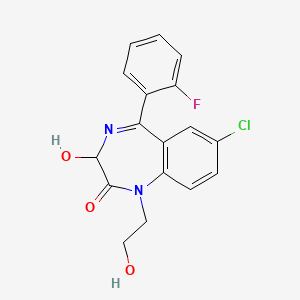
![5-[[4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663292.png)
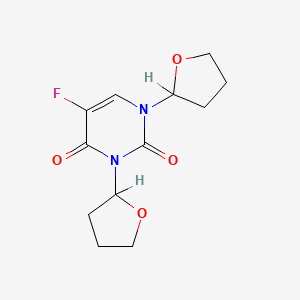
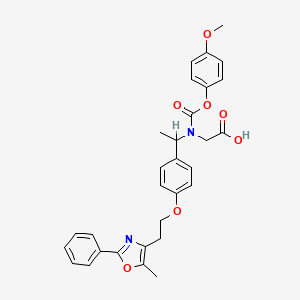
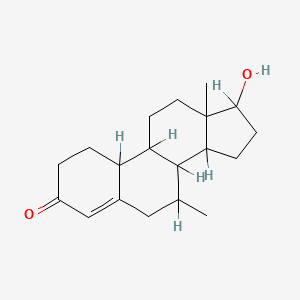
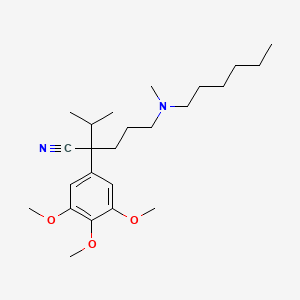
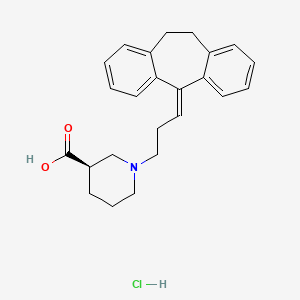
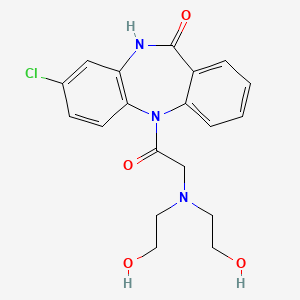
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)
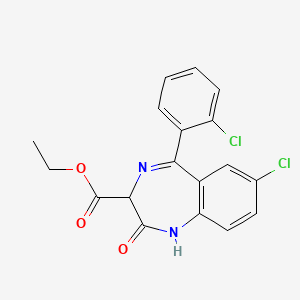
![1-(Dimethylamino)-3-[4-(2,4,7-triaminopteridin-6-yl)phenoxy]propan-2-ol](/img/structure/B1663310.png)